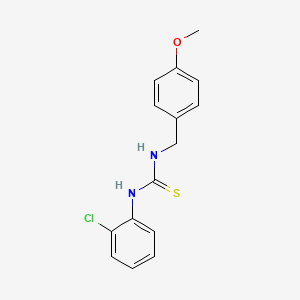![molecular formula C19H22N2O3 B5741852 N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)
N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BPTP and is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Mécanisme D'action
BPTP is a potent inhibitor of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide, which is a negative regulator of insulin signaling. The inhibition of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide by BPTP leads to the activation of insulin signaling pathways, resulting in enhanced insulin sensitivity and glucose uptake in cells. Additionally, the inhibition of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide by BPTP also leads to the activation of the JAK/STAT signaling pathway, which has been shown to have anti-cancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BPTP have been extensively studied in vitro and in vivo. In vitro studies have shown that BPTP enhances insulin sensitivity and glucose uptake in cells, while also inhibiting the growth and proliferation of cancer cells. In vivo studies have also shown that BPTP improves glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPTP is its potency as a N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide inhibitor, which makes it a valuable tool for studying the role of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide in various biological processes. Additionally, BPTP has also been shown to have anti-cancer properties, making it a potential therapeutic agent for cancer treatment. However, one of the limitations of BPTP is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of BPTP, including the development of more potent and selective inhibitors of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide, the investigation of the anti-cancer properties of BPTP in vivo, and the exploration of the potential therapeutic applications of BPTP in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more efficient synthesis methods for BPTP may also facilitate its use in scientific research.
Méthodes De Synthèse
The synthesis of BPTP involves a multi-step process that includes the reaction of 3-aminobenzamide with tert-butyl chloroacetate to yield tert-butyl-3-(3-aminobenzamido)propanoate. This intermediate is then reacted with phenyl chloroformate to yield N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide.
Applications De Recherche Scientifique
BPTP has been extensively studied for its potential applications in the treatment of various diseases, including diabetes, obesity, and cancer. The inhibition of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide by BPTP has been shown to enhance insulin sensitivity and glucose uptake in cells, making it a potential therapeutic target for diabetes and obesity. Additionally, BPTP has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)21-18(23)14-8-7-9-15(12-14)20-17(22)13-24-16-10-5-4-6-11-16/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRKUKISVGWFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)

![N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)
![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)

![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5741804.png)

![2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide](/img/structure/B5741813.png)




![4-methoxy-3-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5741854.png)
![1-[(4-methoxy-1-naphthyl)methyl]piperidine](/img/structure/B5741869.png)